molecular formula C22H28O3S B12594844 Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate CAS No. 648436-58-2

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate

Cat. No.: B12594844
CAS No.: 648436-58-2
M. Wt: 372.5 g/mol
InChI Key: YBFWCDIYWJFRJH-UHFFFAOYSA-N
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Description

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a substituted benzene ring via a sulfinyl (-S=O) group. The benzene ring is further substituted with a hexyl chain and two methyl groups at the 2-, 4-, and 5-positions, respectively.

Properties

CAS No.

648436-58-2

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 4-(2-hexyl-4,5-dimethylphenyl)sulfinylbenzoate

InChI

InChI=1S/C22H28O3S/c1-5-6-7-8-9-19-14-16(2)17(3)15-21(19)26(24)20-12-10-18(11-13-20)22(23)25-4/h10-15H,5-9H2,1-4H3

InChI Key

YBFWCDIYWJFRJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)S(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate typically involves a multi-step process:

    Formation of the Sulfoxide: The initial step involves the oxidation of a thioether precursor to form the sulfoxide. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

    Substitution Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.

Types of Reactions:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfoxide can be reduced back to the thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, aluminum chloride.

Major Products:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate has several applications in scientific research:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate involves its interaction with molecular targets through the sulfoxide group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The hexyl and dimethyl substituents influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound can be compared to methyl benzoate derivatives described in , such as C1–C7 , which share a methyl 4-(piperazin-1-yl)benzoate backbone but differ in substituents and functional groups. Below is a detailed analysis:

Structural and Functional Group Differences

Feature Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate C1–C7 ()
Linking Group Sulfinyl (-S=O) Quinoline-4-carbonyl
Aromatic Substituents 2-hexyl, 4,5-dimethylbenzene Varied aryl groups (e.g., phenyl, bromophenyl) on quinoline
Backbone Direct benzene-benzoate linkage Piperazine bridge between quinoline and benzoate

The sulfinyl group in the target compound confers distinct electronic and steric properties compared to the carbonyl group in C1–C7. The hexyl and dimethyl substituents enhance lipophilicity, whereas C1–C7 feature halogenated or methoxy aryl groups that may influence electronic interactions or binding affinities .

Physical Properties

Property This compound C1–C7 ()
Physical State Likely solid (inferred) Yellow/white solids
Solubility Moderate in polar solvents (due to sulfinyl group) Solubility in ethyl acetate confirmed

The hexyl chain in the target compound may reduce water solubility compared to C1–C7, which lack long aliphatic chains.

Potential Functional Implications

  • Reactivity : The sulfinyl group is more oxidatively stable than thioethers but less reactive than carbonyl groups in nucleophilic acyl substitutions. This could limit its utility in reactions requiring facile carbonyl chemistry.
  • Biological Interactions: C1–C7’s quinoline-piperazine motifs are common in drug discovery (e.g., kinase inhibitors). The target compound’s sulfinyl group and aliphatic chain might alter membrane permeability or protein-binding profiles compared to these analogs .

Data Table: Key Features of C1–C7 from

Compound Substituent on Quinoline Molecular Formula (Inferred) Notable Features
C1 Phenyl C28H25N3O3 Baseline analog for SAR studies
C2 4-Bromophenyl C28H24BrN3O3 Enhanced halogen-mediated interactions
C3 4-Chlorophenyl C28H24ClN3O3 Electrophilic chlorine substituent
C4 4-Fluorophenyl C28H24FN3O3 Electron-withdrawing fluorine
C5 4-(Methylthio)phenyl C29H27N3O3S Thioether for redox studies
C6 4-Methoxyphenyl C29H27N3O4 Electron-donating methoxy group
C7 4-(Trifluoromethyl)phenyl C29H24F3N3O3 Strong electron-withdrawing CF3

SAR: Structure-activity relationship. Data inferred from .

Biological Activity

Methyl 4-(2-hexyl-4,5-dimethylbenzene-1-sulfinyl)benzoate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfoxide derivative characterized by a methyl ester group and a sulfinyl functional group. The presence of the hexyl and dimethyl substituents on the benzene ring contributes to its lipophilicity, which may influence its biological activity.

Antibacterial Activity

Research has indicated that sulfoxide compounds can exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

A study found that sulfone and sulfoxide derivatives displayed promising antibacterial activity, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfoxides are known to interact with carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Compounds designed to inhibit CAIX have shown high affinity and selectivity, indicating that this compound could be investigated for similar effects .

The mechanisms through which this compound exerts its biological effects may involve:

  • Membrane Disruption : By integrating into bacterial membranes, it may alter membrane integrity.
  • Enzyme Inhibition : Targeting specific enzymes like carbonic anhydrases could hinder tumor growth by disrupting pH regulation in the tumor microenvironment.

Case Study 1: Antibacterial Efficacy

A comparative study on various sulfoxide derivatives highlighted the structure-activity relationship (SAR) of these compounds. This compound was included in a panel of tested compounds. Results indicated a significant reduction in bacterial viability for certain strains when treated with this compound at varying concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
ControlE. coli128 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on CAIX inhibition demonstrated that related sulfonamide compounds exhibited high binding affinities. The potential of this compound as a selective inhibitor could be explored further using similar methodologies.

CompoundKd (nM)Selectivity Ratio
Compound A0.12>100
This compoundTBDTBD

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